6,7-Dimethoxy-3-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-3-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)16-12(7)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKIFTZIZNILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches for the Chemical Synthesis of 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One and Its Analogs
Classical and Contemporary Synthetic Methodologies for 2H-Chromen-2-ones
The foundational methods for constructing the 2H-chromen-2-one ring system have been known for over a century but continue to be refined. These classical routes, primarily condensation and cyclization reactions, remain central to the synthesis of coumarin (B35378) derivatives due to their reliability and the accessibility of starting materials. nih.govsamipubco.com
Condensation reactions are the most common strategies for synthesizing the coumarin nucleus, involving the formation of a key carbon-carbon bond followed by lactonization. The synthesis of 6,7-dimethoxy substituted coumarins typically begins with a correspondingly substituted phenol (B47542).
Pechmann Condensation : This is arguably the most widely used method for coumarin synthesis. samipubco.comamazonaws.com It involves the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.org For the target molecule, 6,7-Dimethoxy-3-methyl-2H-chromen-2-one, the Pechmann condensation would utilize 3,4-dimethoxyphenol (B20763) and a β-ketoester like ethyl acetoacetate (B1235776). The reaction is typically promoted by strong acids such as sulfuric acid, or other catalysts like aluminum chloride and trifluoroacetic acid. samipubco.comwikipedia.orgderpharmachemica.com The mechanism begins with a transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the pyrone ring. wikipedia.org
Knoevenagel Condensation : This reaction provides a versatile route to α,β-unsaturated products and can be adapted for coumarin synthesis. mdpi.comnih.govrsc.org The typical pathway involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or β-ketoesters, catalyzed by a weak base like piperidine (B6355638) or pyridine. nih.gov For analogs of the target compound, a 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) could be reacted with ethyl acetoacetate to form an intermediate that subsequently cyclizes to the coumarin ring. mdpi.com
Perkin Reaction : Historically significant, the Perkin reaction was first used to synthesize coumarin itself. longdom.org The reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.orgsciforum.net The synthesis of coumarin from salicylaldehyde (B1680747) and acetic anhydride proceeds through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net This method can be applied to substituted salicylaldehydes to produce various coumarin derivatives.
| Reaction Name | Starting Materials | Catalyst/Conditions | Product |
| Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃) | 4-Substituted Coumarin |
| Knoevenagel Condensation | o-Hydroxybenzaldehyde + Active Methylene Compound | Base (e.g., Piperidine) | 3-Substituted Coumarin |
| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Alkali Salt of the Acid | Coumarin |
Cyclization reactions are the final, ring-forming step in many coumarin syntheses and can also be the key transformation in other strategies.
Wittig Reaction : The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orgnih.gov An intramolecular Wittig reaction provides a modern route to the coumarin core. This approach typically involves preparing a phenolic ester containing a phosphonium ylide group. Base-induced cyclization then forms the 2H-chromen-2-one ring. researchgate.net This strategy offers high regioselectivity in placing the double bond within the pyrone ring. libretexts.org
Claisen Rearrangement : This pericyclic reaction can be utilized to synthesize 2H-chromen-2-ones, particularly those with substituents at the 3 and 4 positions. The synthesis starts with an O-allyl ether of a phenol, which undergoes thermal rearrangement to an o-allyl phenol. Subsequent oxidative cyclization of this intermediate yields the coumarin scaffold.
Catalytic Cyclization : Various transition metal catalysts can be employed to facilitate the cyclization of appropriately substituted precursors. For example, gold-catalyzed cycloisomerization of aryl propargyl ethers can produce 2H-chromenes. msu.edu These methods often proceed under mild conditions and can tolerate a range of functional groups, making them suitable for the synthesis of complex, substituted coumarins. msu.eduresearchgate.net
Advanced Synthetic Techniques and Green Chemistry Principles in Coumarin Derivatization
In response to the growing need for environmentally benign chemical processes, advanced synthetic techniques are increasingly applied to the synthesis of coumarins. These methods aim to reduce reaction times, minimize waste, and avoid hazardous solvents and reagents. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable tool in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govrsc.org This technique utilizes dielectric heating to rapidly and uniformly heat the reaction mixture.
The Pechmann condensation, for instance, has been successfully adapted to microwave-assisted, solvent-free conditions. derpharmachemica.comresearchgate.net The reaction of various phenols with ethyl acetoacetate can be efficiently catalyzed by reagents like chromium(III) nitrate (B79036) nonahydrate under microwave irradiation, leading to excellent yields of coumarin derivatives in a short time. derpharmachemica.com This approach avoids the use of large quantities of corrosive acids and volatile organic solvents, aligning with the principles of green chemistry. nih.gov
| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | H₂SO₄ | Reflux | 4-7 hours | Moderate | nih.gov |
| Microwave Irradiation | Cr(NO₃)₃·9H₂O | Solvent-free, 120 °C | 8-10 minutes | High | derpharmachemica.comnih.gov |
| Microwave Irradiation | p-TsOH | Solvent-free, 80 °C | 180 seconds | Moderate to High | researchgate.net |
The development of novel catalysts is crucial for improving the efficiency and selectivity of coumarin synthesis. Both homogeneous and heterogeneous catalysts have been explored. Metal catalysts, including various transition metals, play a key role in mediating useful chemical transformations that can be difficult to achieve otherwise. msu.edu
For the Pechmann condensation, a wide array of catalysts have been investigated to replace traditional strong acids. These include:
Lewis Acids : Zirconium tetrachloride (ZrCl₄), titanium tetrachloride (TiCl₄), and indium(III) chloride (InCl₃) have been shown to effectively catalyze the reaction. amazonaws.comderpharmachemica.com
Solid Acid Catalysts : Materials like montmorillonite (B579905) K-10 clay, nanocrystalline sulfated-zirconia, and sulfonic acid-functionalized silica (B1680970) (SBA-15) offer advantages such as ease of separation, reusability, and reduced corrosive waste. derpharmachemica.com
Nanoparticles : Recently, tailored nanoparticles such as Zn₀.₉₂₅Ti₀.₀₇₅O have been employed as efficient and recyclable catalysts for Pechmann condensations under solvent-free conditions, yielding excellent results in short reaction times. nih.gov
These catalytic systems are particularly beneficial for the synthesis of methoxy-substituted chromen-2-ones, as they often operate under milder conditions that are compatible with the electron-donating nature of the methoxy (B1213986) groups.
Multi-Component Reactions for Diverse 2H-Chromen-2-one Analog Libraries
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com MCRs are highly valued in medicinal chemistry and drug discovery for their high atom economy, step economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govsathyabama.ac.in
Several MCRs can be adapted for the synthesis of 2H-chromen-2-one analogs. For example, a one-pot reaction involving an o-hydroxybenzaldehyde, an active methylene compound, and another component can lead to highly functionalized coumarins. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and ammonia, showcasing the power of MCRs in building complex heterocyclic systems. mdpi.com The application of MCRs to coumarin synthesis allows for the efficient exploration of chemical space around the core scaffold, facilitating the discovery of new analogs with tailored properties. nih.govnih.gov
Biosynthetic Pathways and Biotechnological Production of Methoxy Substituted Chromen 2 Ones
Enzymatic Pathways in Natural Coumarin (B35378) Biosynthesis (e.g., Shikimate Pathway, Phenylpropanoid Pathway)
The biosynthesis of coumarins, including their methoxy-substituted derivatives, is deeply rooted in primary plant metabolism, originating from the shikimate and phenylpropanoid pathways. These pathways provide the fundamental building blocks for a vast array of secondary metabolites.
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. This pathway commences with the condensation of phosphoenolpyruvate and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. Chorismate is then converted to prephenate, which serves as the precursor to both phenylalanine and tyrosine.
The phenylpropanoid pathway follows, utilizing phenylalanine as its primary substrate. A pivotal initial step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequently, a series of hydroxylation and methylation reactions, catalyzed by various enzymes, modify the cinnamic acid core. Key enzymes in this cascade include:
Cinnamate 4-hydroxylase (C4H): Introduces a hydroxyl group at the C4 position of the phenyl ring.
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.
Hydroxylases and O-methyltransferases (OMTs): These enzymes are responsible for the specific patterns of hydroxylation and methoxylation on the phenyl ring, which ultimately determine the substitution pattern of the resulting coumarin. For instance, the formation of methoxy (B1213986) groups at positions 6 and 7 of the coumarin nucleus is a result of the action of specific OMTs on the corresponding hydroxylated precursors.
The formation of the characteristic lactone ring of the coumarin scaffold occurs through the ortho-hydroxylation of the cinnamic acid derivative, followed by trans-cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization.
A summary of key enzymes involved in the upstream biosynthesis of coumarin precursors is provided in the table below.
| Enzyme | Abbreviation | Function | Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Phenylpropanoid |
| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. | Phenylpropanoid |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid |
| Caffeic acid O-methyltransferase | COMT | Transfers a methyl group to caffeic acid, a precursor for some methoxycoumarins. | Phenylpropanoid |
Metabolic Engineering Strategies for Enhanced Production of Coumarin Derivatives in Microbial Systems
The production of valuable coumarin derivatives, including those with methoxy substitutions, can be significantly enhanced through the application of metabolic engineering principles in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These strategies aim to optimize the metabolic flux towards the desired coumarin product.
In Escherichia coli , a common strategy involves the heterologous expression of the key biosynthetic genes from the phenylpropanoid pathway. pnnl.gov This typically includes introducing genes encoding for PAL, C4H, and 4CL to convert L-phenylalanine or L-tyrosine into p-coumaroyl-CoA, a central precursor for many coumarins. nih.gov Further engineering efforts focus on:
Enhancing Precursor Supply: Overexpression of genes in the shikimate pathway can increase the intracellular pool of aromatic amino acids, thereby providing more substrate for the coumarin biosynthetic pathway.
Introducing Tailoring Enzymes: The expression of specific plant-derived O-methyltransferases (OMTs) allows for the targeted methoxylation of coumarin precursors, leading to the production of specific methoxy-substituted coumarins.
Balancing Enzyme Expression: Fine-tuning the expression levels of the heterologous enzymes is crucial to prevent the accumulation of toxic intermediates and to maximize the final product yield.
Saccharomyces cerevisiae , being a eukaryotic host, offers advantages for expressing plant-derived cytochrome P450 enzymes like C4H, which are often challenging to express functionally in prokaryotic systems. chalmers.se Metabolic engineering strategies in yeast often involve:
Pathway Reconstruction: Similar to E. coli, the core phenylpropanoid pathway is introduced into the yeast genome or on plasmids. nih.govnih.gov
Compartmentalization: Targeting enzymes to specific cellular compartments, such as the endoplasmic reticulum, can improve their activity and stability.
The table below summarizes some common metabolic engineering strategies employed in microbial systems for the production of coumarin derivatives.
| Strategy | Microbial Host | Objective |
| Heterologous expression of PAL, C4H, 4CL | E. coli, S. cerevisiae | Production of p-coumaroyl-CoA from aromatic amino acids. |
| Overexpression of shikimate pathway genes | E. coli, S. cerevisiae | Increase precursor (aromatic amino acid) availability. |
| Expression of plant O-methyltransferases | E. coli, S. cerevisiae | Achieve specific methoxylation patterns on the coumarin scaffold. |
| Deletion of competing pathway genes | S. cerevisiae | Redirect metabolic flux towards the desired product. |
Isolation and Characterization Techniques for Naturally Occurring Methoxy-Coumarins
The isolation and structural elucidation of methoxy-substituted coumarins from natural sources involve a combination of extraction, chromatographic separation, and spectroscopic analysis.
Isolation:
The initial step typically involves the extraction of the plant material with a suitable solvent. The choice of solvent depends on the polarity of the target methoxy-coumarins. A common approach is to use a series of solvents with increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, to fractionate the crude extract.
Following extraction, various chromatographic techniques are employed for the separation and purification of individual compounds. These include:
Column Chromatography: Often used for the initial fractionation of the crude extract. Silica (B1680970) gel and alumina are common stationary phases.
High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purification of methoxy-coumarins. Both normal-phase and reverse-phase HPLC can be utilized depending on the specific compounds.
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatographic technique that is particularly effective for the separation of closely related compounds, such as different methoxy-furanocoumarins. mdpi.com
Characterization:
Once a pure compound is isolated, its structure is determined using a variety of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and connectivity. The signals for the methoxy groups typically appear as sharp singlets in the ¹H NMR spectrum. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete structure.
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. acs.org Fragmentation patterns observed in the mass spectrum can offer valuable clues about the structure of the molecule.
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the characteristic lactone carbonyl group of the coumarin ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be useful for identifying the coumarin chromophore.
The table below outlines the primary techniques used for the isolation and characterization of methoxy-coumarins.
| Technique | Application | Information Obtained |
| Solvent Extraction | Initial isolation from plant material | Crude extract containing a mixture of compounds. |
| Column Chromatography | Initial separation of the crude extract | Fractionation based on polarity. |
| HPLC / CPC | Purification of individual compounds | Isolation of pure methoxy-coumarins. |
| ¹H and ¹³C NMR | Structural elucidation | Detailed information on the carbon-hydrogen framework and functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation | Determination of molecular formula and structural fragments. |
| IR Spectroscopy | Functional group identification | Presence of key functional groups like carbonyls. |
| UV-Vis Spectroscopy | Chromophore identification | Confirmation of the coumarin core structure. |
Molecular Structure and Conformational Analysis of 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One in Research Contexts
Spectroscopic Methodologies for Structural Elucidation of Substituted Chromen-2-ones (e.g., NMR, IR, MS)
The definitive identification and structural confirmation of substituted 2H-chromen-2-ones, including 6,7-Dimethoxy-3-methyl-2H-chromen-2-one, are achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the chemical environment of protons. For a compound like this compound, the spectrum would show distinct signals for the aromatic protons, the vinylic proton at the C4 position, and the protons of the methyl and two methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) help assign each proton to its specific position.
¹³C NMR spectroscopy identifies the chemical environment of each carbon atom. The spectrum would display unique resonances for the carbonyl carbon (C2), the olefinic carbons (C3, C4), the aromatic carbons, and the carbons of the substituent groups.
2D NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignments, revealing proton-proton couplings and proton-carbon correlations over one or more bonds. researchgate.net For instance, an HMBC experiment would show a correlation between the methyl protons and the C2, C3, and C4 carbons, confirming the C3 position of the methyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a chromen-2-one derivative is characterized by several key absorption bands. mdpi.comresearchgate.net A strong absorption band typically appears around 1700-1750 cm⁻¹, which is indicative of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration. researchgate.net Additional characteristic bands correspond to C=C stretching vibrations of the aromatic and pyrone rings, and C-O stretching vibrations of the ether (methoxy) groups.
Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org
Table 1: Representative Spectroscopic Data for Substituted Chromen-2-ones Data presented for illustrative purposes based on closely related analogs.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~ 7.6 ppm (s, 1H) | Vinylic proton (H4) |
| δ ~ 6.8-7.2 ppm (s, 2H) | Aromatic protons (H5, H8) | |
| δ ~ 3.9 ppm (s, 6H) | Two methoxy groups (-OCH₃) | |
| δ ~ 2.2 ppm (s, 1H) | Methyl group (-CH₃) | |
| ¹³C NMR | δ ~ 161 ppm | Lactone carbonyl carbon (C2) |
| δ ~ 110-155 ppm | Aromatic & Olefinic carbons | |
| δ ~ 56 ppm | Methoxy carbons (-OCH₃) | |
| δ ~ 16 ppm | Methyl carbon (-CH₃) | |
| IR | ~ 1720 cm⁻¹ (strong) | C=O stretch of α,β-unsaturated lactone |
| ~ 1610, 1570 cm⁻¹ | C=C aromatic/pyrone ring stretch | |
| ~ 1270, 1130 cm⁻¹ | C-O ether stretch | |
| MS (EI) | m/z = 220 | Molecular Ion Peak [M]⁺ |
| m/z = 192 | Fragment Peak [M-CO]⁺ |
X-ray Crystallographic Analysis of 2H-Chromen-2-one Derivatives for Solid-State Conformation
While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation. nih.govijirset.comresearchgate.net Studies on compounds like 7-Hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin) and Berkecoumarin reveal that the core 2H-chromen-2-one ring system is essentially planar. nih.goviucr.org This planarity arises from the sp² hybridization of the atoms in the fused ring system.
The substituent groups (methoxy and methyl) lie on the periphery of this planar core. The methoxy groups are typically found to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization, with the C-O-C-C torsion angle being close to 0° or 180°. nih.gov The arrangement of molecules in the crystal is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions between the planar aromatic systems of adjacent molecules. researchgate.net
Table 2: Representative Crystallographic Data for a Substituted 2H-Chromen-2-one Derivative (7-Hydroxy-6-methoxy-2H-chromen-2-one) Data from a related structure to illustrate typical parameters. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.0771 (2) |
| b (Å) | 17.3485 (4) |
| c (Å) | 6.9672 (2) |
| Volume (ų) | 855.41 (4) |
| Z | 4 |
| Planarity | Chromenone ring system is approximately planar. |
| Key Feature | Methoxy group is nearly coplanar with the ring. |
Conformational Preferences and Stereochemical Considerations in Solution
In solution, the conformational behavior of this compound is largely dictated by the rigid, planar coumarin (B35378) nucleus. The primary source of conformational flexibility arises from the rotation of the substituent groups around their single bonds: the C6-O, C7-O, and C3-C bonds.
The rotation of the two methoxy groups is generally not entirely free. There is a conformational preference for the methyl groups of the methoxy substituents to be oriented in a way that minimizes steric hindrance with adjacent protons while maximizing electronic stabilization. In solution, there is typically rapid rotation around these bonds at room temperature, resulting in time-averaged signals in the NMR spectrum.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insight into the through-space proximity of atoms and thus the preferred orientation of these substituents. A NOESY experiment could, for example, reveal a correlation between the protons of one of the methoxy groups and the aromatic proton at C5 or C8, helping to establish its preferred spatial arrangement relative to the core ring structure.
From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit enantiomerism or diastereomerism. However, the 3-position of the coumarin ring is a common site for substitution that can lead to chirality in more complex derivatives.
Mechanistic Investigations into the Biological and Pharmacological Actions of 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One and Its Bioactive Analogs
Molecular Targets and Receptor Interactions
The biological and pharmacological activities of 6,7-Dimethoxy-3-methyl-2H-chromen-2-one and related coumarin (B35378) derivatives are underpinned by their interactions with specific molecular targets. These interactions, ranging from enzyme inhibition to the modulation of cellular signaling pathways, form the basis of their therapeutic potential.
Coumarin derivatives have been identified as inhibitors of several key enzymes implicated in various pathological conditions. The specific substitution pattern, including the methoxy (B1213986) groups at the 6 and 7 positions, plays a crucial role in determining the potency and selectivity of this inhibition.
Acetylcholinesterase (AChE): Coumarin-based structures are recognized as potent acetylcholinesterase inhibitors. nih.govmdpi.com Mechanistic studies on bioactive analogs reveal a dual-binding inhibition model. nih.gov These inhibitors can interact with both the catalytic anionic site (CAS), located at the bottom of the enzyme's active gorge, and the peripheral anionic site (PAS) near the entrance. mdpi.comnih.gov By binding to these sites, the compounds can prevent the hydrolysis of the neurotransmitter acetylcholine (B1216132) and also interfere with AChE's role in the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net
Monoamine Oxidase (MAO): Analogs of this compound have demonstrated significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of monoamine neurotransmitters. mdpi.comnih.gov Certain coumarin derivatives exhibit high selectivity for the MAO-B isoform, an important target in the management of neurodegenerative diseases like Parkinson's disease. acs.orgnih.gov Kinetic studies have shown that many of these coumarin derivatives act as noncompetitive or reversible inhibitors. nih.govresearchgate.net
Alpha-Amylase and Alpha-Glucosidase: The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.comup.ac.za Various natural compounds, including coumarin derivatives, have been investigated as inhibitors of these enzymes, thereby slowing carbohydrate digestion and glucose absorption. unipi.it Studies on different plant extracts and their constituent compounds, including coumarins, have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. mdpi.comresearchgate.net
P-glycoprotein (P-gp): P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. nih.govresearchgate.net The 6,7-dimethoxy substitution pattern, found in various molecular scaffolds, has been associated with the modulation of P-gp. nih.gov Naturally derived compounds can inhibit P-gp function, thereby increasing the intracellular concentration and efficacy of anticancer drugs. nih.govmdpi.com While direct studies on this compound are limited, the structural motif is present in known P-gp modulators, suggesting potential activity. nih.gov
Table 1: Enzyme Inhibitory Profiles of Bioactive Coumarin Analogs This table presents representative data for coumarin derivatives to illustrate their inhibitory potential against various enzymes. Specific values for this compound may vary.
| Enzyme Target | Type of Inhibition | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Dual-binding | Binds to both Catalytic (CAS) and Peripheral (PAS) sites | nih.gov |
| Monoamine Oxidase B (MAO-B) | Selective, Reversible | High selectivity over MAO-A isoform | acs.orgnih.gov |
| α-Glucosidase | Competitive/Noncompetitive | Retards carbohydrate digestion and glucose uptake | mdpi.comunipi.it |
| α-Amylase | Competitive/Noncompetitive | Slows the breakdown of long-chain carbohydrates | mdpi.comup.ac.za |
| P-glycoprotein (P-gp) | Functional Inhibition | Reverses multidrug resistance by blocking efflux pump | nih.govnih.gov |
The specificity and efficacy of enzyme inhibition are governed by the precise molecular interactions between the coumarin ligand and the protein target. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have provided significant insights into these interactions. physchemres.orgnih.gov
For acetylcholinesterase, modeling studies of analogous dual-binding inhibitors show that the coumarin core can establish key interactions within the enzyme's active site gorge. nih.gov Similarly, docking simulations of selective MAO-B inhibitors have elucidated the binding interactions that confer selectivity, highlighting the importance of specific substituents on the coumarin ring. nih.gov These studies reveal that hydrogen bonds, hydrophobic interactions, and π-π stacking are critical for stabilizing the protein-ligand complex and achieving potent inhibition. The dynamics of these interactions, captured through MD simulations, demonstrate the stability of the binding mode over time and the conformational adaptability of both the ligand and the protein. physchemres.org
Beyond direct enzyme inhibition, bioactive analogs of this compound exert their effects by modulating key intracellular signaling pathways. A significant body of research points to the regulation of pathways involved in inflammation.
Studies on the closely related analog, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC), have shown that it effectively suppresses the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This suppression is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB-α. nih.gov Upon stimulation with LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DMC has been shown to prevent this LPS-induced phosphorylation of IκB-α, thereby blocking NF-κB activation. nih.gov Similarly, DMC inhibits the phosphorylation of key MAPK family members, including ERK1/2, JNK, and p38, which are also crucial for the inflammatory response. nih.govresearchgate.net
Mechanistic Studies of Specific Bioactivities
The molecular interactions detailed above translate into specific, observable biological activities, including antioxidant and anti-inflammatory effects.
Coumarin derivatives are known to possess significant antioxidant properties. mdpi.comsysrevpharm.org The primary mechanism underlying this activity is their ability to act as free radical scavengers. asianpubs.org Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage by reacting with lipids, proteins, and nucleic acids. asianpubs.org
The anti-inflammatory effects of this compound analogs are a direct consequence of their ability to modulate cellular pathways like NF-κB and MAPK. nih.govmdpi.com The inactivation of these pathways leads to a significant reduction in the production and release of pro-inflammatory mediators and cytokines. nih.govnih.gov
In studies using LPS-stimulated RAW 264.7 macrophages, the analog 6,7-dimethoxy-4-methylcoumarin (DMC) dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This, in turn, suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), two key inflammatory mediators. nih.gov Furthermore, DMC was found to suppress the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net By downregulating these critical components of the inflammatory cascade, these coumarin derivatives effectively mitigate the inflammatory response at a molecular level.
Table 2: Effect of 6,7-dimethoxy-4-methylcoumarin (DMC) on Pro-inflammatory Mediators Data derived from studies on the bioactive analog DMC in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net
| Inflammatory Mediator | Effect of DMC Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Decreased Production | Downregulation of iNOS expression | nih.govresearchgate.net |
| Prostaglandin E₂ (PGE₂) | Decreased Production | Downregulation of COX-2 expression | nih.govresearchgate.net |
| TNF-α | Decreased Production | Inhibition of NF-κB and MAPK pathways | nih.gov |
| IL-1β | Decreased Production | Inhibition of NF-κB and MAPK pathways | nih.gov |
| IL-6 | Decreased Production | Inhibition of NF-κB and MAPK pathways | nih.gov |
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial activities of coumarin derivatives, including those structurally related to this compound, are attributed to a variety of action mechanisms. These compounds interfere with essential microbial processes, leading to the inhibition of growth or cell death. The primary mechanisms involve the disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with cellular energy metabolism. mdpi.comnih.gov
Antibacterial Mechanisms: The antibacterial action of coumarin analogs is often linked to their ability to compromise the integrity of the bacterial cell membrane and inhibit key cellular processes. mdpi.com For instance, some polyphenolic compounds, a class to which coumarins belong, can interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov Certain coumarin-selenophene hybrid compounds have demonstrated notable antiproliferative activity. nih.gov The antibacterial mechanisms can be categorized into several groups, including the inhibition of cell wall synthesis, alteration of plasma membrane integrity, disruption of cellular energy generation, and damage to nucleic acid and protein synthesis. mdpi.com
Some coumarin derivatives have shown specific inhibitory effects. For example, an analog, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, derived from Osthol, displayed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism for many coumarins involves disrupting microbial membranes and inhibiting DNA synthesis. nih.gov
Antifungal Mechanisms: The antifungal properties of coumarin analogs are also multifaceted. A prominent mechanism is the inhibition of enzymes crucial for fungal cell wall synthesis. nih.gov Molecular docking studies on novel chromenol derivatives suggest that the inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi, is a putative mechanism of their antifungal activity. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.
Furthermore, some sesquiterpenoids, another class of natural compounds, exhibit antifungal action by disrupting membrane integrity and impairing energy metabolism. nih.gov Analogs of Osthol have shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. researchgate.net The structure-activity relationship of these compounds indicates that specific substitutions on the coumarin ring can enhance their antifungal potency. nih.gov
Table 1: Antimicrobial Action Mechanisms of Selected Coumarin Analogs
| Compound/Analog Class | Organism Type | Mechanism of Action | Reference |
|---|---|---|---|
| Chromenol derivatives | Fungi (C. albicans) | Inhibition of sterol 14α-demethylase (CYP51) | nih.gov |
| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Bacteria (MRSA), Fungi (C. albicans, A. fumigatus) | Not specified, but showed significant activity | researchgate.net |
| General Polyphenols | Bacteria | Disruption of cell membrane, protein and nucleic acid damage | nih.gov |
| Thiodiketopiperazine derivatives (from fungi) | Bacteria (S. aureus) | Inhibition of biofilm formation | mdpi.com |
Antiproliferative and Apoptotic Mechanisms in Cellular Models (e.g., DNA synthesis inhibition, cell cycle arrest)
The antitumor potential of coumarins is well-documented, with various derivatives demonstrating the ability to inhibit cancer cell growth through antiproliferative and pro-apoptotic mechanisms. lavierebelle.orgresearchgate.net These actions are often mediated by targeting critical cellular pathways involved in cell division and survival.
DNA Synthesis Inhibition and Cell Cycle Arrest: Several coumarin derivatives exert their antiproliferative effects by interfering with the cell cycle. nih.gov For example, novel chromene-based compounds have been shown to inhibit cell proliferation by preventing the incorporation of bromodeoxyuridine (BrdU) during DNA replication, indicating a direct inhibition of DNA synthesis. nih.gov This inhibition often leads to cell cycle arrest, a state where the cell is prevented from proceeding to the next phase of its cycle, thus halting proliferation. One study found that a 4-substituted coumarin derivative disrupted microtubule networks, causing human ovarian cancer cells to arrest in the G2/M phase of the cell cycle. lavierebelle.org Another hybrid compound, dihydroartemisinin-coumarin, was found to arrest the cell cycle at the G0/G1 phase. lavierebelle.org
Apoptotic Mechanisms: Inducing apoptosis, or programmed cell death, is a key mechanism by which coumarins eliminate cancer cells. researchgate.netsemanticscholar.org This process is often triggered through the intrinsic (mitochondrial) or extrinsic pathways. Many coumarin compounds have been shown to modulate the expression of key apoptosis-regulating proteins. researchgate.net For instance, some derivatives up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases (e.g., caspase-3, -7, and -9). researchgate.net Activated caspases then cleave essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in cell death. researchgate.net
Table 2: Antiproliferative and Apoptotic Mechanisms of Coumarin Analogs in Cancer Cell Lines
| Compound/Analog Class | Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Chromeno[2,3-d]pyrimidinones | Hs578t (Triple Negative Breast Cancer) | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest | nih.gov |
| 4-Substituted coumarins | Hepatocellular and Ovarian Cancer | Disruption of microtubule networks, G2/M phase arrest, apoptosis | lavierebelle.org |
| Dihydroartemisinin-coumarin hybrids | Human Colon and Breast Cancer | G0/G1 phase arrest, apoptosis, ferroptosis | lavierebelle.org |
| 4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one (DL-247) | HL-60 (Human Myeloid Leukemia) | Induction of apoptosis | semanticscholar.org |
| Various Coumarins | Various Cancer Cells | Activation of caspase cascade (caspase-3, -7, -9), PARP cleavage, modulation of Bax/Bcl-2 ratio | researchgate.net |
In Vitro and In Vivo (Non-Human) Model Systems for Mechanistic Studies
A variety of in vitro and in vivo models are employed to elucidate the mechanisms of action of coumarin derivatives. These models are crucial for understanding the compounds' biological effects at the cellular, tissue, and organismal levels. por-journal.com
In Vitro Models: In vitro studies are foundational for investigating the molecular mechanisms of coumarin analogs. researchgate.net Cancer cell lines are extensively used to study antiproliferative and apoptotic effects. Commonly used lines include breast cancer cells (e.g., MCF-7, Hs578t), leukemia cells (e.g., HL-60), and prostate cancer cells (DU-145). nih.govnih.govsemanticscholar.org Assays in these cell lines can measure cell viability (e.g., MTT assay), DNA synthesis (e.g., BrdU incorporation), cell cycle progression (e.g., flow cytometry), and apoptosis induction (e.g., Annexin V staining, caspase activity assays). nih.govsemanticscholar.org For antimicrobial studies, various strains of bacteria (e.g., S. aureus, P. aeruginosa) and fungi (e.g., C. albicans, A. fumigatus) are used to determine minimum inhibitory concentrations (MICs). nih.govsemanticscholar.org
In Vivo (Non-Human) Models: To validate in vitro findings and assess the pharmacological effects in a whole organism, non-human in vivo models are utilized. Invertebrate models, such as Caenorhabditis elegans, are often used for initial toxicity and safety profiling of new compounds. nih.gov Rodent models, particularly rats and mice, are widely used to study various pharmacological activities. For example, carrageenan-induced paw edema in rats is a common model for evaluating anti-inflammatory activity. nih.gov For anticancer studies, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess the antitumor efficacy of coumarin derivatives in a living system.
These model systems, both in vitro and in vivo, are indispensable tools for the preclinical evaluation of compounds like this compound and its analogs, providing essential data on their mechanisms of action and therapeutic potential. por-journal.com
Quantitative Structure Activity Relationship Qsar and Structure Mechanism Relationship Smr Studies of 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One Derivatives
Computational QSAR Approaches for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in modern medicinal chemistry, providing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of 6,7-Dimethoxy-3-methyl-2H-chromen-2-one, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods generate 3D contour maps that visualize the spatial regions where modifications to the molecular structure are likely to influence biological activity.
In a study on coumarin (B35378) derivatives as Mcl-1 inhibitors, 3D-QSAR analysis revealed critical insights into the steric and electrostatic properties influencing inhibitory effects. nih.gov The findings from such studies can be extrapolated to the this compound scaffold, suggesting that the introduction of specific substituents at various positions could modulate activity based on their electronic and steric characteristics. For instance, the models might predict that bulky, electropositive groups at a certain position would enhance activity, while electronegative groups would be detrimental.
The predictive power of QSAR models is heavily dependent on the quality of the input data and the statistical methods employed for their validation. Robust models can be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis and biological evaluation of the most promising candidates, thereby saving significant time and resources. nih.gov
Below is an interactive data table illustrating a hypothetical QSAR study on a series of this compound derivatives, showcasing the correlation between physicochemical descriptors and biological activity.
| Compound | R1-group | LogP | Molecular Weight | Predicted IC50 (µM) |
| 1 | -H | 2.5 | 220.23 | 5.2 |
| 2 | -Cl | 3.1 | 254.67 | 3.8 |
| 3 | -F | 2.6 | 238.22 | 4.5 |
| 4 | -CH3 | 2.9 | 234.26 | 4.1 |
| 5 | -OCH3 | 2.4 | 250.26 | 5.5 |
| 6 | -NO2 | 2.3 | 265.22 | 6.1 |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, become invaluable. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, a pharmacophore model can be developed based on a set of known active compounds.
This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, the methoxy (B1213986) groups at positions 6 and 7 could be identified as key hydrogen bond acceptors, while the aromatic core would constitute a significant hydrophobic feature. The methyl group at position 3 might also contribute to hydrophobic interactions or impose specific steric constraints.
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel molecules that fit the model and are therefore likely to possess the desired biological activity. This approach facilitates the discovery of new chemical scaffolds that are structurally diverse from the initial lead compounds but retain the necessary pharmacophoric features for activity. researchgate.net
Elucidation of Key Structural Features Dictating Biological Efficacy and Selectivity
The biological efficacy and selectivity of this compound derivatives are dictated by the nature and position of various substituents on the coumarin scaffold. Structure-activity relationship (SAR) studies are crucial for elucidating these key structural features.
For example, studies on related coumarin derivatives have shown that the presence of a catechol group (two adjacent hydroxyl groups) can be critical for certain biological activities, such as Mcl-1 inhibition. nih.gov While this compound possesses methoxy groups instead of hydroxyl groups, this highlights the importance of the substitution pattern on the benzene (B151609) ring. The electronic nature of these substituents (electron-donating or electron-withdrawing) can significantly influence the molecule's interaction with its biological target. nih.gov
Furthermore, the substituent at the 3-position can play a crucial role. The methyl group in the parent compound may contribute to binding through hydrophobic interactions. Replacing this methyl group with other substituents of varying sizes and electronic properties would likely have a profound impact on the compound's biological profile. Similarly, modifications at other positions, such as the 4-position, have been shown to be critical for the activity of other coumarin derivatives. nih.gov
The following table summarizes the impact of hypothetical substitutions on the biological activity of a 6,7-Dimethoxy-2H-chromen-2-one scaffold.
| Position of Substitution | Substituent | Effect on Activity | Rationale |
| 3 | -H | Decrease | Loss of hydrophobic interaction from methyl group. |
| 3 | -CF3 | Increase | Strong electron-withdrawing group may enhance binding. |
| 4 | -Phenyl | Variable | Potential for additional π-π stacking interactions. |
| 8 | -NH2 | Decrease | Introduction of a polar group may be unfavorable. |
Correlation of Electronic and Steric Parameters with Mechanistic Outcomes
The mechanism of action of this compound derivatives can be intricately linked to their electronic and steric properties. By correlating these parameters with mechanistic outcomes, a deeper understanding of how these molecules function at a molecular level can be achieved.
Electronic parameters, often quantified by Hammett constants (σ), describe the electron-donating or electron-withdrawing nature of a substituent. nih.gov For instance, a positive Hammett value for a substituent on the aromatic ring indicates an electron-withdrawing effect, which can influence the reactivity of the coumarin core and its ability to participate in key interactions such as hydrogen bonding or π-π stacking. A correlation between the Hammett constants of various substituents and the observed biological activity can provide insights into whether an electron-rich or electron-deficient aromatic ring is favorable for a particular mechanistic pathway. nih.gov
Steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), quantify the size and shape of substituents. researchgate.net These parameters are crucial for understanding how a substituent might fit into a binding pocket of a target protein. A bulky substituent might sterically hinder the optimal binding orientation, leading to a decrease in activity. Conversely, a well-placed substituent of appropriate size could enhance binding through favorable van der Waals interactions. By analyzing the correlation between steric parameters and activity, it is possible to map out the spatial constraints of the target's binding site. rsc.org
Computational Chemistry and Molecular Modeling Applications for 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the structure, reactivity, and spectroscopic properties of compounds like 6,7-Dimethoxy-3-methyl-2H-chromen-2-one.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this coumarin (B35378) derivative, DFT calculations, often using functionals like B3LYP, can determine the optimized molecular geometry and predict vibrational frequencies. dntb.gov.uanih.gov
HOMO-LUMO Analysis is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govnih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, further quantify the molecule's reactivity. nih.gov
| Parameter | Description | Typical Significance for Coumarins |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy values suggest a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy values suggest a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A smaller gap implies higher reactivity and polarizability. nih.gov |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness and stability. |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | Indicates the molecule's propensity to act as an electrophile. |
Electrostatic Potential Mapping (MEP) provides a visual representation of the charge distribution on the molecule's surface. wolfram.com The MEP map uses a color spectrum to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue denotes electron-poor regions (positive potential), susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent neutral or intermediate potential. wolfram.com For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) groups, identifying them as potential sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
For this compound, docking simulations would be performed by placing the molecule into the binding site of a known protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses based on their predicted binding energy. nih.gov
Studies on structurally similar coumarins have demonstrated the utility of this approach. For example, various 6,7-dimethoxycoumarin analogues have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov These simulations revealed that the coumarin core can form critical interactions with key amino acid residues in the enzyme's active site, explaining their potent inhibitory activity. nih.gov Similarly, docking studies of 7-hydroxy-6-methoxy-2H-chromen-2-one showed significant molecular interactions with the enzyme lipoxygenase (LOX), validating its potential as an anti-inflammatory agent. nih.govresearchgate.net Key interactions often analyzed in docking studies include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively determine the stability of the ligand-protein complex.
| Target Enzyme | Coumarin Analogue Class | Observed Interactions | Potential Therapeutic Area |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 6,7-dimethoxycoumarin derivatives | Interactions with catalytic and peripheral anionic sites (PAS). nih.gov | Alzheimer's Disease nih.gov |
| Lipoxygenase (LOX) | 7-hydroxy-6-methoxy-2H-chromen-2-one | Molecular interactions within the LOX active site. nih.gov | Inflammation nih.gov |
| Monoamine Oxidase (MAO) | Coumarin hybrids | Binding within the active site cavity. | Neurological Disorders |
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the atomic movements of a system over time by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational space and the stability of its complexes. mdpi.comed.ac.uk
For this compound complexed with a target protein, MD simulations can be used to:
Assess Conformational Sampling: The simulation tracks the various conformations (shapes) that the ligand and the protein's binding pocket can adopt. nih.govuam.mx This is crucial because both molecules are flexible, and their dynamic interplay affects binding. Enhanced sampling methods can be used to overcome energy barriers and explore a wider range of conformations in a computationally feasible timeframe. mdpi.comarxiv.org
Refine Docking Poses: MD simulations can validate and refine the binding poses predicted by molecular docking. Unstable poses will likely dissociate or shift during the simulation, whereas stable interactions will be maintained.
Predict Binding Affinity: Advanced MD-based techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can calculate the binding free energy of a ligand to its target. These calculations are more computationally intensive than docking scores but provide a more accurate prediction of binding affinity, which is a critical parameter in drug development.
Virtual Screening and De Novo Design Methodologies
Virtual Screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The this compound scaffold can be used in several ways in a VS campaign:
Ligand-Based VS: If other active molecules are known for a specific target, the structure of this compound can be used as a template to search for other compounds with similar shapes or chemical features.
Structure-Based VS: A library containing thousands or millions of compounds can be computationally docked against a target protein. nih.govmdpi.com Compounds with favorable docking scores are then selected for further experimental testing. The coumarin scaffold itself could be a starting point for creating a focused library of derivatives to screen.
De Novo Design methodologies computationally construct novel molecules with desired properties from the ground up. Instead of screening existing compounds, these algorithms build new molecules piece by piece (fragment-by-fragment) within the constraints of the target's binding site. The this compound core could serve as a starting fragment or a foundational scaffold upon which the algorithm adds or modifies functional groups to optimize interactions with the target protein, aiming to design a novel compound with high potency and specificity.
Advanced Derivatization and Scaffold Engineering of the 2h Chromen 2 One Nucleus for Targeted Research
Synthesis of Hybrid Molecules Incorporating 6,7-Dimethoxy-2H-chromen-2-one
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecular entity, potentially leading to synergistic or additive biological effects. The 6,7-dimethoxy-2H-chromen-2-one nucleus has been successfully incorporated into various hybrid molecules to enhance bioactivity and solubility.
One notable approach involves creating hybrids of coumarins and 1,3,5-triazines. nih.gov For instance, reacting 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with appropriately substituted 2-hydroxybenzaldehydes yields 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds. nih.gov These can be further converted into their corresponding 2H-chromen-3-yl-1,3,5-triazines, effectively linking the two heterocyclic systems. nih.gov This strategy aims to combine the pharmacophoric properties of both coumarin (B35378) and triazine rings to develop novel compounds. nih.gov
Another successful hybridization strategy involves the synthesis of coumarin-chalcone derivatives. nih.govrsc.orgnih.govacs.orgfrontiersin.org Chalcones, which are α,β-unsaturated ketones, represent another class of compounds with significant biological properties. The synthesis can be achieved via a Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) and a substituted benzaldehyde. mdpi.com This method allows for the creation of a library of hybrid compounds by varying the substituents on the aldehyde component. nih.gov For example, (E)-3-(3-(2,5-dimethoxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one is a coumarin-chalcone hybrid synthesized through this condensation method. mdpi.com
Furthermore, research has focused on creating water-soluble derivatives for improved pharmacological profiles. One study synthesized analogues of (6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-(4-methoxyphenyl)acrylate by incorporating nitrogen atoms into the aryl moiety. researchgate.net This modification allowed for the formation of hydrochloride salts with greater water solubility. researchgate.net
Table 1: Examples of Hybrid Molecules Based on the 2H-Chromen-2-one Scaffold
| Hybrid Type | Synthetic Strategy | Example Compound/Class | Reference |
|---|---|---|---|
| Coumarin-Triazine | Reaction of triazinyl acetonitriles with 2-hydroxybenzaldehydes | 2-Imino-2H-chromen-3-yl-1,3,5-triazines | nih.gov |
| Coumarin-Chalcone | Claisen-Schmidt condensation of 3-acetylcoumarins and benzaldehydes | (E)-3-cinnamoyl-2H-chromen-2-one derivatives | frontiersin.org |
| Water-Soluble Acrylates | Modification of aryl moiety to form hydrochloride salts | (6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate salts | researchgate.net |
Strategies for Modifying the Methyl Group at Position 3 and Dimethoxy Groups at Positions 6 and 7
Targeted modifications of the substituents on the 6,7-dimethoxy-3-methyl-2H-chromen-2-one core are crucial for fine-tuning its chemical and biological properties. The methyl group at position 3 and the dimethoxy groups at positions 6 and 7 are key sites for derivatization.
Modification of the C3-Methyl Group: The methyl group at the C3 position is a common site for functionalization. One prevalent strategy is its conversion into a more reactive intermediate. For example, the C3-methyl group can undergo oxidation to form a 3-formylcoumarin or be halogenated to create a 3-(halomethyl)coumarin. These intermediates can then participate in a variety of subsequent reactions. For instance, 3-acetylcoumarins, which can be synthesized via the reaction of salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776), serve as versatile precursors for aldol (B89426) condensation reactions to form coumarin-chalcone hybrids, as discussed previously. frontiersin.org This demonstrates how the C3 position can be elaborated into a complex side chain.
Modification of the C6 and C7 Dimethoxy Groups: The methoxy (B1213986) groups at positions 6 and 7 significantly influence the molecule's electronic properties and solubility. A primary strategy for their modification is regioselective O-demethylation to yield the corresponding hydroxyl groups (phenols). nih.gov This transformation unmasks reactive sites for further functionalization. The resulting 6,7-dihydroxycoumarin (also known as esculetin) can then undergo various reactions, such as esterification or etherification. researchgate.netresearchgate.net
For example, the hydroxyl groups can be esterified using acyl chlorides or carboxylic acids under acidic or basic conditions. researchgate.net This allows for the attachment of a wide range of functional groups, thereby altering the lipophilicity and biological targeting capabilities of the parent molecule. Enzymatic esterification using lipases offers a green and regioselective alternative for this process. researchgate.net In the rat liver, the O-demethylation of scoparone (B1681568) (6,7-dimethoxycoumarin) is a metabolic process mediated by the cytochrome P450 enzyme system, yielding scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin), highlighting the biological relevance of this transformation. nih.gov
Design of Targeted Probes and Fluorescent Markers based on Chromen-2-one Core
The inherent fluorescence of the coumarin nucleus makes it an excellent scaffold for the design of chemical sensors and biological probes. rsc.org The photophysical properties of coumarin derivatives are highly sensitive to their local microenvironment, a characteristic that is exploited in the design of fluorescent markers. nih.gov
The 6,7-dimethoxy-2H-chromen-2-one core has been specifically studied for its potential as a fluorescent probe. nih.gov For instance, acetyloxymethyl-6,7-dimethoxycoumarin has been investigated as a reporter for hydration dynamics in biological systems. nih.gov Its fluorescence is sensitive to the hydration and mobility of its microenvironment, and it can be efficiently quenched by halide ions, making it a useful tool for studying these parameters in systems like proteins and enzymes. nih.gov
The general strategy for developing targeted probes involves modifying the coumarin scaffold with a recognition unit that selectively interacts with a specific analyte (e.g., metal ions, reactive oxygen species, or biomolecules) and a signaling unit (the fluorophore itself). acs.orgnih.gov This interaction triggers a change in the fluorescence properties of the coumarin core, such as an increase or decrease in intensity or a shift in the emission wavelength, allowing for detection. rsc.org
For example, coumarin-based probes have been designed for the detection of amyloid-β plaques, which are associated with Alzheimer's disease. nih.govacs.org By embedding the coumarin framework into the π-bridge of a push-pull chromophore, researchers have developed probes that show a significant fluorescence enhancement upon binding to aggregated amyloid-β. nih.govacs.org While not specifically using the 3-methyl derivative, these designs showcase the utility of the coumarin core in creating targeted imaging agents. Similarly, probes have been developed for detecting hydrogen sulfide (B99878) and palladium(II) ions in living cells, demonstrating the versatility of the coumarin scaffold in designing sensors for a wide range of analytes. acs.orgnih.gov The modification of substituents at positions like C3 and C7 is a common approach to tune the emission wavelength and introduce the necessary recognition moieties. rsc.org
Table 2: Photophysical Properties and Applications of Coumarin-Based Probes
| Probe Base/Derivative | Analyte/Application | Principle of Detection | Key Findings | Reference |
|---|---|---|---|---|
| Acetyloxymethyl-6,7-dimethoxycoumarin | Hydration dynamics | Time-dependent fluorescence shift (TDFS) | Sensitive to microenvironment hydration and mobility; quenched by halide ions. | nih.gov |
| 6,7-Dihydroxycoumarin (Esculetin) | 4-hydroxy-TEMPO (nitroxide radical) | Fluorescence enhancement | Exhibits up to a 40-fold fluorescence increase upon interaction. | researchgate.net |
| Coumarin-derived chromophore (XCYC-3) | Amyloid-β plaques | Fluorescence enhancement upon binding | Efficiently recognizes Aβ plaques in the brains of transgenic mice. | nih.govacs.org |
Emerging Research Avenues and Future Directions for 6,7 Dimethoxy 3 Methyl 2h Chromen 2 One Research
Development of Multi-Target Directed Ligands (MTDLs) in Complex Biological Systems
The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders. This has led to the rise of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. The rigid scaffold of 6,7-Dimethoxy-3-methyl-2H-chromen-2-one is well-suited for "decoration" with various pharmacophores, enabling the creation of MTDLs.
A significant area of research is in the treatment of Alzheimer's disease, where this coumarin (B35378) serves as a core structure for developing potent dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Researchers have successfully used this compound as a starting material, modifying it to produce ligands that can effectively engage with both of these key enzymes involved in Alzheimer's pathology. This approach simplifies therapeutic regimens and may offer improved efficacy by addressing different aspects of the disease process with a single molecule.
| MTDL Strategy | Therapeutic Target(s) | Disease Focus | Role of the Coumarin Scaffold |
| Dual Inhibition | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | Provides the core structural framework for attaching pharmacophores that interact with both enzymes. |
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Elucidation
While the synthesis and activity of this compound derivatives are well-explored, a deep understanding of their molecular mechanisms of action remains an area ripe for investigation. Modern "omics" technologies offer powerful tools to bridge this gap. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, can provide an unbiased, system-wide view of the cellular response to a compound.
Future research could employ these technologies to elucidate how this compound and its derivatives exert their effects. For instance, quantitative proteomics can identify the direct protein targets of the compound and map the downstream signaling pathways that are perturbed. nih.govmdpi.com This approach has been used to reveal the mechanisms of other drugs by observing changes in the cellular proteome after treatment. mdpi.com
Metabolomics can reveal changes in cellular metabolism, identifying metabolic pathways that are impacted by the compound. mdpi.com Studies on other coumarins have used metabolomics to identify new metabolic products and understand their biotransformation in humans, which is crucial for understanding both efficacy and potential toxicity. mdpi.comresearchgate.net Applying these techniques to this compound could uncover novel mechanisms and biomarkers, accelerating its development for therapeutic use. mdpi.com
Sustainable Production and Biocatalytic Transformations
As the demand for high-value chemical compounds grows, so does the need for environmentally friendly and sustainable production methods. The synthesis of coumarin derivatives is an area where green chemistry principles are being increasingly applied. nih.goveurekaselect.com Future research on this compound is expected to focus on sustainable and biocatalytic approaches.
Sustainable Starting Materials: One promising avenue is the use of renewable, plant-derived starting materials. For example, a closely related compound, 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one, has been synthesized from apiol, a compound readily available from parsley and dill seed extracts. mdpi.comresearchgate.net Exploring similar natural precursors for the synthesis of this compound could significantly reduce reliance on petrochemical feedstocks.
Biocatalytic Methods: Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, offers a green alternative to traditional synthesis. iajesm.in These methods operate under mild conditions, reduce waste, and often provide high selectivity. iajesm.in Enzymes such as oxidoreductases and lipases, as well as fungal strains like Aspergillus niger and Penicillium species, have been successfully used to synthesize and modify coumarin structures. mdpi.commdpi.com Applying these biocatalytic strategies, such as enzyme-catalyzed reactions or whole-cell biotransformations, to the production of this compound represents a key future direction. iajesm.inresearchgate.net
| Synthesis Approach | Description | Advantages |
| Conventional Synthesis | Often relies on petrochemical starting materials and may use harsh reagents, high temperatures, and organic solvents. | Well-established and versatile. |
| Green Synthesis | Employs sustainable raw materials, non-toxic catalysts, and innovative methods like microwave or ultrasound irradiation to reduce environmental impact. nih.gov | Reduced waste, lower energy consumption, improved safety. nih.gov |
| Biocatalysis | Uses enzymes (e.g., lipases) or whole microorganisms to catalyze specific reaction steps. iajesm.inmdpi.com | High specificity (regio- and stereoselectivity), mild reaction conditions, environmentally benign. iajesm.in |
Exploration of Novel Biological Targets and Therapeutic Concepts
The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov While this compound is known as a precursor for neuro-therapeutics, its full pharmacological potential is likely much broader. Future research will focus on exploring novel biological targets and expanding its therapeutic applications.
Derivatives of 6,7-dimethoxy-coumarin have already shown promise in several areas beyond neurodegeneration. For instance, they have been investigated as water-soluble antitumor agents. researchgate.net The parent compound, 6,7-dimethoxycoumarin (also known as scoparone), has been reported to possess a range of pharmacological activities, including the ability to lower cholesterol and plasma lipid levels, inhibit collagenase, and exert anticonvulsant effects. nih.govmdpi.com Furthermore, it has been studied for its potential neuroprotective effects, possibly mediated through antioxidant activity and acetylcholinesterase inhibition. researchgate.net
The broader coumarin class exhibits an extensive range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.netnih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new agents in these therapeutic areas. Future work will likely involve screening this compound and its derivatives against a wider panel of targets, such as carbonic anhydrases for cancer therapy or α-glucosidase for diabetes management. nih.govresearchgate.net
| Potential Therapeutic Area | Biological Target(s) / Activity | Findings in Related Coumarins |
| Oncology | Inhibition of tumor growth | (6,7-dimethoxy-2-oxo-2H-chromen-4-yl) methyl acrylate (B77674) derivatives show antitumor effects. researchgate.net |
| Cardiovascular Disease | Reduction of cholesterol and plasma lipids | 6,7-dimethoxycoumarin significantly reduces cholesterol and plasma lipid levels. mdpi.com |
| Inflammation | Collagenase Inhibition | 6,7-dimethoxycoumarin shows potent inhibitory activity against Clostridium histolyticum collagenase. mdpi.com |
| Neurological Disorders | Anticonvulsant activity, Neuroprotection | 6,7-dimethoxycoumarin has demonstrated anticonvulsant and neuroprotective properties. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6,7-dimethoxy-3-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A high-yield (80%) synthesis involves reacting 2-hydroxy-4,5-dimethoxybenzaldehyde with (carbethoxyethylidene)triphenylphosphorane in N,N-diethylaniline under reflux. Key steps include:
- Reagent Choice : Use of triphenylphosphorane for Wittig reaction efficiency.
- Solvent Optimization : N,N-diethylaniline facilitates cyclization at elevated temperatures.
- Purification : Flash chromatography (hexane/ethyl acetate) ensures purity .
- Data Table :
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | (Carbethoxyethylidene)triphenylphosphorane | N,N-diethylaniline | Reflux (3h) | 80% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H-NMR : Peaks at δ 3.87 (s, 3H, OCH₃), δ 6.81–7.41 (aromatic protons), and δ 2.10 (s, 3H, CH₃) confirm substitution patterns.
- IR : Strong absorption at 1654 cm⁻¹ (C=O stretch) and 1604 cm⁻¹ (aromatic C=C) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to volatile intermediates.
- Emergency Protocols : Immediate medical consultation if exposed; provide SDS (e.g., CAS 120-08-1) to healthcare providers .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources).
- Refinement : SHELXL employs least-squares minimization for atomic positional parameters. For twinned crystals, use the TWIN/BASF commands.
- Validation : Check R-factors (<5%) and residual electron density maps .
Q. What strategies resolve contradictions in biological activity data for coumarin derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural Correlations : Map substituent effects (e.g., methoxy vs. hydroxy groups) to activity trends. For example, 6,7-dimethoxy groups enhance lipophilicity, potentially improving membrane permeability .
- Data Table :
| Compound | Substituents | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxy-3-methyl | 3-CH₃, 6,7-OCH₃ | Anticancer | 12.5 ± 1.2 |
Q. How do substituent modifications influence the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Introduce electron-donating groups (e.g., -OCH₃) to redshift absorption maxima (e.g., λmax ~320 nm).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps correlating with experimental fluorescence .
Analytical and Reproducibility Challenges
Q. What are common pitfalls in reproducing synthetic protocols for this compound?
- Methodological Answer :
- Moisture Sensitivity : Ensure anhydrous conditions for Wittig reactions.
- Byproduct Formation : Monitor intermediates via TLC; optimize reaction time to avoid over-cyclization.
- Scale-Up Issues : Use slow reagent addition to manage exothermicity during methylation .
Q. How can open data practices enhance research on coumarin derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
